2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide
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Overview
Description
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide is a synthetic organic compound with significant pharmacological potential. The unique structure of this compound features multiple functional groups, including methyl, morpholine, sulfonyl, pyridine, thiazole, and benzamide, contributing to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide typically involves multiple steps:
Synthesis of 2-Methyl-5-nitrobenzoic acid: Starting from 2-Methylbenzoic acid, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.
Reduction of Nitro Group: The nitro group in 2-Methyl-5-nitrobenzoic acid can be reduced to an amine using hydrogenation over a suitable catalyst like palladium on carbon.
Formation of Benzamide: The amine product can be reacted with thionyl chloride to form the corresponding benzoyl chloride, which is then treated with 4-(pyridin-4-YL)-1,3-thiazole-2-amine to form the benzamide linkage.
Sulfonylation: Introduction of the sulfonyl group occurs through reaction with chlorosulfonic acid, followed by substitution with morpholine to form the morpholine-4-sulfonyl moiety.
Industrial Production Methods: Industrial production may leverage the above synthetic routes with optimizations for scale, cost, and efficiency. Catalysts, solvents, and reaction conditions are fine-tuned to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide can undergo various chemical reactions:
Oxidation: The compound may be susceptible to oxidation reactions, particularly at the thiazole ring.
Reduction: Selective reduction of the nitro group during synthesis.
Substitution: The aromatic rings are potential sites for electrophilic and nucleophilic substitutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas over palladium on carbon or sodium borohydride for milder conditions.
Substitution: Halogenating agents for electrophilic substitutions or nucleophiles like amines for nucleophilic aromatic substitutions.
Major Products Formed: Reactions involving this compound can yield various functional derivatives, depending on the reagents and conditions. For example, oxidation can introduce ketone or carboxylic acid functionalities, while substitution can introduce diverse substituents on the aromatic rings.
Scientific Research Applications
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide has diverse applications in scientific research:
Chemistry: As a reagent for studying complex organic reactions and mechanisms.
Biology: Potential as a bioactive molecule for studying enzyme inhibition and protein interactions.
Medicine: Investigation as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's functional groups allow it to form key interactions, such as hydrogen bonds and π-π stacking, with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Methyl-5-(morpholine-4-sulfonyl)-N-[4-(pyridin-4-YL)-1,3-thiazol-2-YL]benzamide is compared with similar compounds to highlight its unique properties:
N-(4-(Pyridin-4-yl)-1,3-thiazol-2-yl)benzamide: Lacks the methyl and morpholine-sulfonyl groups, potentially affecting its binding affinity and specificity.
2-Methyl-5-nitrobenzamide: Without the thiazole and pyridine rings, this compound's biological activity and applications differ significantly.
These comparisons emphasize the importance of the specific structural features of this compound in determining its unique chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5-morpholin-4-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-14-2-3-16(30(26,27)24-8-10-28-11-9-24)12-17(14)19(25)23-20-22-18(13-29-20)15-4-6-21-7-5-15/h2-7,12-13H,8-11H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVJOOPREFZKGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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